7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

Catalog No.
S14317443
CAS No.
67906-55-2
M.F
C17H13N3Na2O7S2
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedi...

CAS Number

67906-55-2

Product Name

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

IUPAC Name

disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate

Molecular Formula

C17H13N3Na2O7S2

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ABTAPMOIPJSVIW-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+]

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt is a synthetic organic compound characterized by its azo dye structure. It has the molecular formula C17H15N3O7S2C_{17}H_{15}N_{3}O_{7}S_{2} and a CAS number of 65151-26-0. The compound features a naphthalene backbone with two sulfonic acid groups, which enhances its solubility in water, making it suitable for various applications in dyeing and biological studies .

Typical of azo compounds, including:

  • Reduction Reactions: Azo compounds can be reduced to form amines, which can be utilized in further synthetic pathways.
  • Nucleophilic Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: The amino group in the compound can react with diazonium salts to form new azo compounds, expanding its utility in dye synthesis.

Research indicates that 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt exhibits biological activity that may include:

  • Antimicrobial Properties: Some azo dyes have shown potential antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: Certain studies suggest that azo compounds can act as antioxidants, scavenging free radicals and potentially protecting against oxidative stress.
  • Cellular Interactions: The compound's solubility and structure allow it to interact with biological membranes, which may influence cellular processes .

The synthesis of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid typically involves:

  • Azo Coupling Reaction: The primary step involves the diazotization of 4-amino-3-methoxyphenol followed by coupling with 1,5-naphthalenedisulfonic acid.
  • Neutralization and Salt Formation: The resulting product is then neutralized to form the disodium salt, enhancing its solubility.

This method allows for the efficient production of the compound while maintaining its structural integrity .

The applications of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid include:

  • Dye Industry: Primarily used as a dye for textiles due to its vibrant color and water solubility.
  • Biochemical Research: Employed in various biochemical assays and studies due to its ability to interact with proteins and other biomolecules.
  • Analytical Chemistry: Utilized as a reagent in analytical methods for detecting specific ions or compounds due to its colorimetric properties .

Studies on the interactions of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid with biological systems have revealed:

  • Protein Binding: The compound has been shown to bind with certain proteins, affecting their function and stability.
  • Cell Membrane Penetration: Its structure allows it to penetrate cell membranes, influencing cellular uptake and distribution.
  • Inhibition Studies: Research has indicated potential inhibitory effects on specific enzymes, suggesting possible therapeutic applications .

Several compounds share structural similarities with 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
2,7-Naphthalenedisulfonic acid, 5-amino70210-25-2Contains an amino group; used in dye applications.
1,3-Naphthalenedisulfonic acid86-65-7Lacks methoxy group; utilized in similar dyeing processes.
4-Amino-5-hydroxy-1-naphthalenesulfonic acid76550-42-0Features hydroxyl group; used as a reagent in analytical chemistry.

Uniqueness

The uniqueness of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid lies in its specific combination of functional groups (methoxy and sulfonic acids), which enhance both its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high water solubility and specific interaction profiles within biological systems .

The synthesis of 7-((4-amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt, follows a two-step mechanism common to azo dyes: diazotization of an aromatic amine and azo coupling with a nucleophilic coupling agent.

Diazotization of 4-Amino-3-methoxyaniline

The primary aromatic amine, 4-amino-3-methoxyaniline, undergoes diazotization in the presence of nitrous acid (HNO₂) and hydrochloric acid (HCl) at 0–5°C. This reaction generates a diazonium salt (Ar–N⁺≡N), where the aryldiazonium cation serves as the electrophile. The methoxy (-OCH₃) and amino (-NH₂) groups on the aromatic ring enhance the stability of the diazonium intermediate by donating electrons through resonance.

Azo Coupling with 1,5-Naphthalenedisulfonic Acid

The diazonium salt reacts with 1,5-naphthalenedisulfonic acid in an alkaline medium (pH 8–10). The sulfonic acid groups (-SO₃H) on the naphthalene core activate the aromatic ring, directing the diazonium electrophile to the para position relative to the sulfonate substituents. The coupling reaction forms the azo (-N=N-) bridge, creating a conjugated system responsible for the compound’s chromophoric properties.

Key Mechanistic Features

  • Electrophilic Aromatic Substitution: The diazonium cation attacks the electron-rich positions of the naphthalenedisulfonic acid.
  • pH Dependence: Alkaline conditions deprotonate the sulfonic acid groups, increasing the nucleophilicity of the coupling agent.
  • Steric and Electronic Effects: The methoxy group on the diazonium component stabilizes the intermediate, while the sulfonate groups enhance water solubility.

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial synthesis requires balancing reaction efficiency, cost, and scalability. Critical parameters include temperature, pH, reagent stoichiometry, and mixing protocols.

Reaction Parameter Optimization

Table 1: Optimized Industrial Reaction Conditions

ParameterDiazotizationAzo Coupling
Temperature0–5°C20–25°C
pH1–2 (HCl)8–10 (NaOH)
Reaction Time1–2 hours3–4 hours
Yield85–90%75–80%

Temperature Control

  • Diazotization: Low temperatures (0–5°C) prevent diazonium salt decomposition. Industrial reactors use jacketed vessels with coolant circulation.
  • Coupling: Moderate temperatures (20–25°C) accelerate the reaction without promoting side reactions.

Stoichiometric Ratios

  • A 1:1 molar ratio of 4-amino-3-methoxyaniline to 1,5-naphthalenedisulfonic acid ensures minimal residual reactants. Excess diazonium salt may lead to polysubstitution, reducing product purity.

Catalyst and Solvent Systems

  • Solvents: Water is the primary solvent due to the high solubility of sulfonic acid intermediates.
  • Catalysts: Copper(I) salts (e.g., CuSCN) are occasionally used to accelerate coupling kinetics.

Purification Techniques and Yield Enhancement Strategies

Post-synthesis purification ensures removal of unreacted precursors, inorganic salts, and by-products.

Industrial Purification Methods

  • Acid Precipitation: Adjusting the pH to 2–3 protonates sulfonate groups, reducing solubility and precipitating the product.
  • Salt Crystallization: Adding sodium chloride induces salting-out, facilitating crystallization of the disodium salt.
  • Filtration and Washing: Vacuum filtration removes insoluble impurities, followed by washing with cold ethanol to eliminate residual salts.

Yield Enhancement Strategies

  • Reagent Purity: High-purity 1,5-naphthalenedisulfonic acid (≥98%) minimizes side reactions.
  • Recycling Mother Liquor: Reusing filtrate from crystallization steps recovers unreacted starting materials.
  • Continuous Process Design: Flow reactors maintain consistent temperature and mixing, improving reproducibility.

Table 2: Impact of Purification on Product Quality

Purification StepPurity ImprovementYield Loss
Acid Precipitation85% → 92%5–8%
Salt Crystallization92% → 98%3–5%
Ethanol Washing98% → 99.5%1–2%

Scalability Challenges

  • Energy Consumption: Cooling diazotization reactors at scale requires significant energy input.
  • Waste Management: Neutralization of acidic and alkaline waste streams demands robust effluent treatment systems.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

480.99903067 g/mol

Monoisotopic Mass

480.99903067 g/mol

Heavy Atom Count

31

General Manufacturing Information

1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

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